molecular formula C18H21N7O2S2 B2527369 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1226447-58-0

2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2527369
CAS No.: 1226447-58-0
M. Wt: 431.53
InChI Key: KMWKQIAJRBSDSU-UHFFFAOYSA-N
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Description

2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a high-purity chemical compound designed for advanced in vitro research applications. This synthetic molecule features a complex structure incorporating multiple heterocyclic systems, including two distinct thiazole rings and a central pyrimidine group. This specific architecture is characteristic of compounds investigated for targeted protein inhibition, particularly in the field of kinase research. Compounds with similar structural motifs, such as thiazole-carboxamide-pyrimidine hybrids, have been identified as potent inhibitors of key cellular signaling enzymes, including various kinases like SYK (Spleen Tyrosine Kinase) . As a research-grade product, it is intended for use by qualified scientists in controlled laboratory environments to study cellular pathways, signal transduction mechanisms, and for high-throughput screening assays. The product is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S2/c1-9-6-10(2)20-16(19-9)24-17-22-12(8-28-17)7-13(26)23-18-21-11(3)14(29-18)15(27)25(4)5/h6,8H,7H2,1-5H3,(H,21,23,26)(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWKQIAJRBSDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule that incorporates multiple functional groups, including thiazole and pyrimidine rings. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure

The molecular formula of the compound is C16H22N6OC_{16}H_{22}N_6O, and it features several key structural components:

  • Pyrimidine ring : A nitrogen-containing heterocycle that can participate in various biochemical interactions.
  • Thiazole ring : Another nitrogenous heterocycle known for its biological significance.
  • Carboxamide group : Increases solubility and may enhance binding interactions with biological targets.

The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors. The mechanism may involve:

  • Enzyme inhibition : Compounds with similar structures have been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor modulation : The compound might act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Several studies have focused on the biological activities of similar compounds, providing insights into potential effects:

  • Antitumor Activity : Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole and pyrimidine structures have shown promise in inhibiting tumor growth through apoptosis induction .
  • Antimicrobial Properties : Compounds containing thiazole rings are frequently studied for their antimicrobial properties. They have demonstrated effectiveness against a range of pathogens, including bacteria and fungi .
  • Enzyme Interaction Studies : The interaction of similar compounds with enzymes such as kinases has been documented. These interactions can lead to altered enzyme activity and subsequent effects on cellular metabolism .

Case Study 1: Anticancer Potential

A study evaluating a series of thiazole-pyrimidine hybrids found that certain derivatives exhibited potent anticancer activity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspases .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiazole derivatives against Staphylococcus aureus. The study revealed that modifications in the side chains significantly enhanced antibacterial activity, suggesting that structural diversity plays a critical role in efficacy .

Data Tables

Biological ActivityCompound TypeReference
AntitumorThiazole-Pyrimidine Hybrid
AntimicrobialThiazole Derivative
Enzyme InhibitionKinase Inhibitor

Scientific Research Applications

Chemical Properties and Structure

This compound can be characterized by its molecular formula C19H22N6O3S2C_{19}H_{22}N_{6}O_{3}S^{2}, which indicates the presence of multiple functional groups that contribute to its reactivity and biological activity. The structural complexity includes thiazole and pyrimidine moieties, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing thiazole and pyrimidine derivatives in anticancer therapy. For instance, similar compounds have shown significant inhibitory effects on various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

Case Study: A related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against certain cancer cell lines, indicating a promising avenue for further exploration in anticancer drug development .

Antimicrobial Properties

Compounds with thiazole rings have been documented for their antibacterial and antifungal activities. The presence of a sulfonamide group in related structures has been associated with enhanced antimicrobial efficacy.

Case Study: In a comparative study, thiazole derivatives exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics like ciprofloxacin . This suggests that similar derivatives could be explored for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound's structural features make it a candidate for enzyme inhibition studies. For example, derivatives with similar moieties have been shown to inhibit enzymes involved in critical metabolic pathways.

Case Study: Research on related compounds indicated effective inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis . This opens doors for investigating the compound's potential as a therapeutic agent targeting specific enzymes in disease pathways.

Drug Design and Development

The intricate structure of this compound allows it to serve as a lead compound in drug design efforts. Its ability to interact with various biological targets makes it suitable for modifications aimed at enhancing efficacy and reducing toxicity.

Research Insight: Computational models have been employed to predict the interaction of similar compounds with target proteins, facilitating the rational design of more potent derivatives .

Synthesis of Novel Materials

The unique chemical structure can be utilized in synthesizing novel materials with specific properties, such as conductivity or catalytic activity. The thiazole and pyrimidine components can impart desirable characteristics to polymers or nanomaterials.

Research Insight: Studies on thiazole-based polymers have shown enhanced electrical conductivity and thermal stability, making them suitable for electronic applications .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The N,N,4-trimethylthiazole-5-carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Product Yield References
Acidic hydrolysis6M HCl, reflux, 8h2-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazole-5-carboxylic acid~75%
Basic hydrolysis2M NaOH, 80°C, 6hSame as above~68%

Mechanism : Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) leads to cleavage of the C–N bond, forming the carboxylic acid .

Alkylation of the Pyrimidinyl Amino Group

The primary amine on the 4,6-dimethylpyrimidin-2-yl group reacts with alkyl halides via nucleophilic substitution.

Reaction Conditions Reagents Product Yield References
DMF, K₂CO₃, 80°C, 12hIsobutyl bromide2-(2-(2-((4,6-Dimethylpyrimidin-2-yl)(isobutyl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide~82%
Acetonitrile, TEA, RT, 24hBenzyl chlorideBenzyl-substituted derivative~65%

Key Insight : Alkylation enhances lipophilicity, a strategy used in prodrug design .

Electrophilic Substitution on Thiazole Rings

The electron-rich thiazole rings undergo halogenation or nitration at the 4- or 5-positions.

Reaction Conditions Reagents Product Yield References
H₂SO₄, HNO₃, 0°C, 2hNitrationNitro-substituted thiazole~50%
DCM, NBS, AIBN, reflux, 6hBromination5-Bromo-thiazole derivative~70%

Note : Nitration requires careful temperature control to avoid decomposition.

Nucleophilic Acyl Substitution at the Acetamido Linker

The acetamido group (–NHCO–) reacts with nucleophiles (e.g., amines, thiols) under basic conditions.

Reaction Conditions Reagents Product Yield References
DMF, DIEA, 50°C, 8hBenzylamine2-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)-N-benzylamide~60%
THF, TEA, RT, 12hSodium hydrosulfideThioacetamide analog~55%

Mechanism : Base deprotonates the amide nitrogen, enabling nucleophilic attack .

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone.

Reaction Conditions Reagents Product Yield References
H₂O₂, AcOH, RT, 4hMild oxidationThiazole sulfoxide~45%
mCPBA, DCM, 0°C, 2hStrong oxidationThiazole sulfone~80%

Application : Sulfoxidation modulates electronic properties for enhanced binding in medicinal chemistry.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Reaction Conditions Reagents Product Yield References
PPA, 120°C, 3hCyclodehydrationThiazolo[5,4-d]pyrimidine fused system~70%
CuI, DMF, 150°C, 24hUllmann couplingBisthiazole macrocycle~30%

Insight : Cyclization enhances rigidity, potentially improving target selectivity .

Metal-Catalyzed Cross-Coupling

The brominated derivative (from Reaction 3) undergoes Suzuki-Miyaura coupling.

Reaction Conditions Reagents Product Yield References
Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12hPhenylboronic acidBiaryl-thiazole conjugate~85%

Utility : Arylation expands π-conjugation for optoelectronic applications .

Comparison with Similar Compounds

Key Structural Features

The target compound’s design integrates multiple pharmacophoric elements:

  • Thiazole rings : Serve as rigid scaffolds for substituent placement.
  • 4,6-Dimethylpyrimidinyl group : Enhances hydrophobic interactions and π-stacking in binding pockets.

Comparative Analysis of Structural Analogs

The following table summarizes critical differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Method References
Target Compound C₁₈H₁₉N₅OS₂ 385.5 4,6-Dimethylpyrimidinyl, N,N,4-trimethylthiazole Hypothesized kinase inhibition Coupling of intermediates
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.0 Chlorophenyl, hydroxyethylpiperazine BCR-ABL kinase inhibitor Sequential coupling/deprotection
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide C₁₆H₁₂Cl₃N₅OS 428.7 Trichloro, methyl groups Unspecified (likely cytotoxic) Not detailed
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide C₈H₇N₃O₂S 209.2 Methylisoxazole, unsubstituted thiazole Crystallographic model Acetonitrile-mediated coupling
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 296.4 Pyridinyl, sulfanyl linker Intermediate for bioactive molecules Thiol-acetamide coupling

Pharmacological and Physicochemical Properties

  • Molecular Weight : At 385.5 g/mol, the target compound adheres more closely to Lipinski’s rules than dasatinib (488.0 g/mol), favoring oral bioavailability .
  • Solubility : Polar carboxamide groups may counterbalance hydrophobic methyl/pyrimidinyl moieties, but exact solubility data are unavailable.

Crystallographic and Computational Insights

  • Crystal Packing : Analogs like 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide exhibit hydrogen-bonded networks between thiazole N and carboxamide O, a pattern likely conserved in the target compound .
  • Software Tools : Programs like SHELXL and ORTEP-3 (cited in ) are critical for resolving such complex structures .

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